molecular formula C7H11ClN2O2S B2839431 Ethyl2-amino-2-(1,2-thiazol-5-yl)acetatehydrochloride CAS No. 2287262-53-5

Ethyl2-amino-2-(1,2-thiazol-5-yl)acetatehydrochloride

Cat. No.: B2839431
CAS No.: 2287262-53-5
M. Wt: 222.69
InChI Key: MZVNAELKYXLAJK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate hydrochloride is a synthetic organic compound featuring a thiazole heterocycle linked to an amino ester backbone. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, contributes to its unique electronic and steric properties. This compound is structurally characterized by an ethyl ester group, an amine functionality, and a 1,2-thiazol-5-yl substituent.

Properties

IUPAC Name

ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-2-11-7(10)6(8)5-3-4-9-12-5;/h3-4,6H,2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVNAELKYXLAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=NS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate;hydrochloride typically involves the reaction of ethyl bromoacetate with thiosemicarbazide to form ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-amino-2-(1,2-thiazol-5-yl)acetatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amino group .

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the thiazole derivative .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate hydrochloride with key analogs from the provided evidence, focusing on molecular structure, substituent effects, and physicochemical properties.

Ethyl (2S)-2-amino-2-(4-chlorophenyl)acetate Hydrochloride (CAS 603-47-4)

  • Molecular Weight : 393.96 g/mol
  • Substituents : 4-Chlorophenyl group instead of thiazol-5-yl.
  • Higher molecular weight (393.96 vs. hypothetical ~250–300 g/mol for the thiazole analog) due to the bulky chlorophenyl substituent. Likely differences in solubility: chlorophenyl derivatives are typically less polar than thiazole-containing compounds.
  • Purity: Not explicitly stated for this compound, but related analogs in the evidence show 95% purity standards .

2-(3-Methyl-1,2-thiazol-5-yl)acetic Acid (EN300-306769)

  • Molecular Weight: Not provided, but estimated to be lower than the target compound due to the absence of an ethyl ester and hydrochloride group.
  • Substituents: Methyl group on the thiazole ring; carboxylic acid instead of an amino ester.
  • Key Differences :
    • The carboxylic acid group increases polarity and hydrogen-bonding capacity, contrasting with the ester’s lipophilic nature.
    • Methyl substitution on the thiazole may enhance steric hindrance and alter metabolic stability compared to the unsubstituted thiazole in the target compound.
  • Purity : 95% .

tert-Butyl (2R)-2-(Bromomethyl)pyrrolidine-1-carboxylate (CAS 317854-65-2)

  • Molecular Weight: Not provided.
  • Substituents : Bromomethyl-pyrrolidine and tert-butyl ester groups.
  • Bromomethyl functionality introduces reactivity for further alkylation or substitution reactions, a feature absent in the target compound.
  • Category : H6 (specific classification undefined in evidence) .

Comparative Data Table

Compound Name Molecular Weight (g/mol) CAS Number Key Substituents Purity
Ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate HCl ~250–300 (estimated) Not available 1,2-Thiazol-5-yl, ethyl ester, amine Unknown
Ethyl (2S)-2-amino-2-(4-chlorophenyl)acetate HCl 393.96 603-47-4 4-Chlorophenyl, ethyl ester, amine Unknown
2-(3-Methyl-1,2-thiazol-5-yl)acetic acid ~150–170 (estimated) Not available 3-Methyl-thiazolyl, carboxylic acid 95%
tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate ~250–300 (estimated) 317854-65-2 Bromomethyl-pyrrolidine, tert-butyl ester 95%

Research Findings and Implications

  • Electronic Effects: The thiazole ring in the target compound likely enhances electron density at the amino group, influencing its reactivity in nucleophilic substitutions or coordination chemistry compared to chlorophenyl analogs .
  • Solubility and Bioavailability : Thiazole-containing compounds generally exhibit moderate solubility in polar solvents, whereas chlorophenyl derivatives may prefer organic phases. This impacts formulation strategies in pharmaceutical or agrochemical applications.
  • Synthetic Utility : The ethyl ester group in the target compound may serve as a transient protecting group, contrasting with the more stable tert-butyl esters used in multi-step syntheses .

Biological Activity

Ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

Ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate hydrochloride has the following molecular characteristics:

  • Molecular Formula : C7_7H8_8ClN2_2O2_2S
  • Molecular Weight : 202.67 g/mol
  • SMILES Notation : CCOC(=O)CC1=C(SC(=N1)N)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cyclin-dependent kinase 5 (CDK5) : Ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate acts as an inhibitor of CDK5, a crucial enzyme involved in neuronal development and function. Inhibition of CDK5 can influence processes such as neuron migration and synaptic plasticity, making it a potential candidate for treating neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Activity : Recent studies have shown that thiazole derivatives exhibit significant antioxidant properties. For instance, one study demonstrated that a related thiazole compound reduced oxidative stress induced by ethanol exposure in a zebrafish model, highlighting its potential role in protecting against fetal alcohol spectrum disorders (FASD) .
  • Anti-inflammatory Properties : Thiazole derivatives are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation .

Biological Activities

The following table summarizes the key biological activities associated with ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate hydrochloride:

Activity Mechanism/Target Reference
CDK5 InhibitionModulates neuronal function
AntioxidantReduces oxidative stress
Anti-inflammatoryModulates inflammatory pathways
AnticancerInduces apoptosis in cancer cells
COX InhibitionInhibits COX-1 and COX-2 enzymes

Case Studies and Research Findings

  • Neuroprotective Effects : A study investigated the neuroprotective effects of thiazole derivatives on neuronal cells exposed to toxic agents. The results indicated that these compounds could significantly reduce cell death and improve neuronal survival rates .
  • Anticancer Activity : Research has shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines. For example, certain derivatives displayed IC50 values in the low micromolar range against colorectal cancer cells, suggesting their potential as anticancer agents .
  • Pharmacokinetics : Understanding the pharmacokinetic properties of ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate is essential for developing effective therapeutic strategies. Factors such as solubility and stability under physiological conditions influence its bioavailability and efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including nucleophilic substitution and cyclization. For example:

  • Step 1 : Reacting 2-aminothiazole derivatives with ethyl chloroacetate in the presence of a base (e.g., KOH) forms the ester intermediate .
  • Step 2 : Hydrochloride salt formation is achieved using HCl in anhydrous ethanol. Optimizing reaction time (e.g., 7–12 hours) and temperature (60–80°C) improves yields (typically 60–75%) .
    • Key Variables : Solvent polarity, stoichiometry of reagents, and catalyst selection (e.g., triethylamine) significantly affect purity and efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :

  • NMR : The 1^1H-NMR spectrum shows characteristic peaks: δ 1.2–1.4 ppm (ethyl ester -CH3_3), δ 4.1–4.3 ppm (ester -OCH2_2), and δ 6.8–7.0 ppm (thiazole ring protons). The amino group (-NH2_2) may appear as a broad singlet at δ 2.5–3.5 ppm .
  • IR : Stretching vibrations at 1680–1720 cm1^{-1} (C=O ester), 3300–3500 cm1^{-1} (N-H), and 1250–1300 cm1^{-1} (C-S thiazole) confirm functional groups .
  • Mass Spectrometry : A molecular ion peak at m/z 307.03 (C9_{9}H12_{12}ClN3_{3}O2_{2}S) validates the molecular formula .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of thiazole derivatives like this compound?

  • Methodological Answer : Contradictions in antimicrobial or CNS activity data often arise from:

  • Experimental Design : Variations in pathogen strains (e.g., Alternaria solani vs. Candida albicans) or assay protocols (broth microdilution vs. disk diffusion) .
  • Structural Analogues : Minor substitutions (e.g., methyl vs. ethyl esters) alter solubility and bioavailability. Compare activity tables:
DerivativeSubstitutionIC50_{50} (μM)Target
Ethyl ester1,2-thiazol-5-yl12.5Kinase X
Methyl ester1,3-thiazol-4-yl28.7Kinase Y
  • Resolution Strategy : Standardize assays (e.g., CLSI guidelines) and use computational docking to predict binding affinity differences .

Q. What strategies optimize this compound for blood-brain barrier (BBB) penetration in neurodegenerative disease research?

  • Methodological Answer :

  • Structural Modifications : Introduce lipophilic groups (e.g., cyclopropylmethyl) to enhance logP values while maintaining molecular weight <500 Da .
  • Formulation : Use hydrochloride salts to improve aqueous solubility (≥10 mg/mL in PBS) for intravenous delivery .
  • In Silico Modeling : Predict BBB permeability via tools like SwissADME, focusing on parameters like topological polar surface area (<90 Ų) .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). HPLC analysis shows:
ConditionDegradation Products% Purity Remaining
pH 2.0Hydrolyzed ester85%
pH 7.4Intact95%
  • Mitigation : Lyophilization or storage at -20°C in amber vials minimizes hydrolysis .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioactivity assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50} values .
  • Outlier Handling : Use Grubbs’ test (α=0.05) to exclude anomalies in triplicate measurements .
  • Validation : Confirm reproducibility via independent replicates (n≥3) and report 95% confidence intervals .

Q. How can researchers differentiate this compound’s mechanism of action from structurally similar thiazole derivatives?

  • Methodological Answer :

  • Target Engagement Assays : Use fluorescence polarization to measure binding affinity for kinases or GPCRs .
  • Metabolomic Profiling : LC-MS/MS identifies unique metabolites (e.g., thiazole ring oxidation products) in hepatic microsomes .
  • CRISPR Screening : Knockout candidate target genes (e.g., EGFR) to assess dependency in cell viability assays .

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